2,4-Dimethylpyrimidine-5-carbohydrazide
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Overview
Description
2,4-Dimethylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C7H10N4O . It is used for research purposes .
Synthesis Analysis
The synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide involves a reaction with hydrazine hydrate in methanol at temperatures between 20 - 45℃ for 0.5 hours . Other methods for synthesizing similar compounds involve the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine-5-carbohydrazide consists of a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethylpyrimidine-5-carbohydrazide include a molecular weight of 166.18 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Medicine
2,4-Dimethylpyrimidine-5-carbohydrazide has potential applications in medicine due to its structural similarity to pyrimidine, which is a core component of several pharmacologically active compounds . It could be used in the synthesis of novel drugs with anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to act as a building block for more complex molecules makes it valuable for drug design and discovery .
Agriculture
In agriculture, this compound could serve as a precursor for the synthesis of agrochemicals. Its pyrimidine base is a common structure in herbicides and pesticides. Researchers are exploring derivatives of pyrimidine for their potential use in controlling agricultural pests and diseases .
Material Science
2,4-Dimethylpyrimidine-5-carbohydrazide may contribute to the development of new materials. Its derivatives can be used in the creation of polymers and coatings with specific properties, such as increased resistance to heat or corrosion .
Environmental Science
This compound could play a role in environmental science by being part of the synthesis of chemicals used in pollution control and waste management. For example, it might be involved in the production of absorbents that capture toxic substances from the environment .
Biochemistry
In biochemistry, 2,4-Dimethylpyrimidine-5-carbohydrazide can be utilized in enzymatic studies and as a reagent in biochemical assays. It may also be used to study DNA and RNA synthesis, given its relation to pyrimidine bases .
Pharmacology
The compound’s relevance in pharmacology is linked to its potential as a precursor for the synthesis of various pharmacologically active molecules. It could be instrumental in the development of new medications that target a range of diseases, from infectious diseases to chronic conditions like cancer .
Mechanism of Action
Target of Action
Similar compounds, such as 2,4-diaminopyrimidines, have been reported to target enzymes like dihydrofolate reductase (dhfr) in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that related compounds, such as 2,4-diaminopyrimidines, have been shown to inhibit the activity of their target enzymes, thereby disrupting essential biochemical processes .
Biochemical Pathways
Related compounds like 2,4-diaminopyrimidines have been shown to disrupt the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .
Result of Action
Related compounds have been shown to inhibit the growth of certain bacteria by disrupting essential biochemical processes .
properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPWGOVAVFNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529708 |
Source
|
Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88317-45-7 |
Source
|
Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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